(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
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Overview
Description
(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a chemical compound with a complex structure that includes a piperidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the alkylation of a piperidine derivative with a suitable phenyl-substituted alkyl halide under basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.
Scientific Research Applications
(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine: shares similarities with other piperidine derivatives and phenyl-substituted amines.
Other similar compounds: include (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-ol and (1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-one.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H26N2 |
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Molecular Weight |
246.39 g/mol |
IUPAC Name |
(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m1/s1 |
InChI Key |
CARYLRSDNWJCJV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=CC=C1N2CCCCC2)N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N |
Origin of Product |
United States |
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